硝酸铝水合物

货号 B3041033

CAS 编号:

25838-59-9

分子量: 231.01 g/mol

InChI 键: ZZCONUBOESKGOK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Aluminum nitrate hydrate is a highly water-soluble crystalline Aluminum source for uses compatible with nitrates and lower (acidic) pH . It is a white, water-soluble salt of aluminium and nitric acid, most commonly existing as the crystalline hydrate .

Synthesis Analysis

Aluminum nitrate is synthesized by the neutralization reaction of dilute Nitric acid with Aluminium (III) chloride or any other aluminium salt . Commercially, aluminum nitrate is manufactured by the reaction of nitric acid with aluminum or aluminum oxide .Molecular Structure Analysis

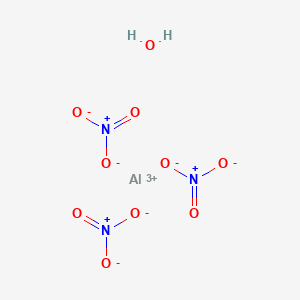

The crystal structures of both modifications consist of octahedral cations [Al (H2O) 6]3+ and NO3- anions bound into a three-dimensional framework by a system of hydrogen bonds .Chemical Reactions Analysis

The thermal decomposition of aluminum nitrate hydrate was studied by thermogravimetry, differential scanning calorimetry, and infrared spectroscopy . The process starts with the simultaneous condensation of two moles of the initial monomer Al (NO 3) 3 ·8H 2 O .Physical And Chemical Properties Analysis

Aluminum nitrate hydrate appears as a white, crystalline solid, which is often hygroscopic . Its chemical formula is Al (NO 3) 3, and the molar mass is approximately 213 g/mol for the anhydrous form and 375.13 g/mol for the nonahydrate form (Al (NO 3) 3 •9H 2 O) .科学研究应用

Application 1: Effect on Poly(Vinyl Alcohol) Film Properties

- Summary of Application : Aluminum nitrate hydrate is used to study its effect on the crystalline, thermal, and mechanical properties of Poly(Vinyl Alcohol) (PVA) films .

- Methods of Application : The interaction between Aluminum nitrate hydrate and PVA was investigated using Fourier transform infrared (FT-IR) spectroscopy. The influence of Aluminum nitrate hydrate on the properties of PVA was studied using X-ray diffraction (XRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and tensile testing .

- Results or Outcomes : The results indicated that Aluminum nitrate hydrate could form an interaction with the hydroxyl group on the PVA chain. It was found that the crystallites of PVA were destroyed by Aluminum nitrate hydrate. DSC studies showed that Aluminum nitrate hydrate could increase the flexibility of PVA chains and decrease the T of PVA. Tensile testing showed that after the addition of Aluminum nitrate hydrate, the tensile strength of PVA film decreased and elongation at break increased .

Application 2: Production of Alumina

- Summary of Application : Aluminum nitrate hydrate is used to produce alumina for the preparation of insulating papers .

- Results or Outcomes : The outcome of this application is the production of insulating papers. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 3: Tanning Leather

- Summary of Application : Aluminum nitrate hydrate is used in the leather industry for tanning .

- Results or Outcomes : The outcome of this application is the production of tanned leather. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 4: Antiperspirants

- Summary of Application : Aluminum nitrate hydrate is used in the manufacture of antiperspirants .

- Results or Outcomes : The outcome of this application is the production of antiperspirants. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 5: Corrosion Inhibitors

- Summary of Application : Aluminum nitrate hydrate is used in the manufacture of corrosion inhibitors .

- Results or Outcomes : The outcome of this application is the production of corrosion inhibitors. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 6: Nitrating Agent

- Summary of Application : Aluminum nitrate hydrate is used as a nitrating agent in the explosives industry .

- Results or Outcomes : The outcome of this application is the production of explosives. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 7: Extraction of Uranium

- Summary of Application : Aluminum nitrate hydrate is used in the extraction of uranium .

- Results or Outcomes : The outcome of this application is the extraction of uranium. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 8: Petroleum Refining

- Summary of Application : Aluminum nitrate hydrate is used in petroleum refining .

- Results or Outcomes : The outcome of this application is the refining of petroleum. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 9: Production of Alumina for Insulating Papers

- Summary of Application : Aluminum nitrate hydrate is used to produce alumina for the preparation of insulating papers .

- Results or Outcomes : The outcome of this application is the production of insulating papers. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 10: Cathode Ray Tube Heating Elements

- Summary of Application : Aluminum nitrate hydrate is used in cathode ray tube heating elements .

- Results or Outcomes : The outcome of this application is the production of cathode ray tube heating elements. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

Application 11: Transformer Core Laminates

- Summary of Application : Aluminum nitrate hydrate is used on transformer core laminates .

- Results or Outcomes : The outcome of this application is the production of transformer core laminates. The specific results, including any quantitative data or statistical analyses, are not provided in the sources .

安全和危害

未来方向

属性

IUPAC Name |

aluminum;trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCONUBOESKGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH2N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum nitrate hydrate | |

CAS RN |

25838-59-9 | |

| Record name | Aluminium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

411

Citations

… In this study, a new synthetic sorbent prepared from carbide slag, aluminum nitrate hydrate and glycerol water solution using the combustion synthetic method was investigated. …

Number of citations: 163

www.sciencedirect.com

… Thermal decomposition of aluminum nitrate hydrate was studied by thermogravimetry, differential scanning calorimetry, and infrared spectroscopy, so that all mass losses were related …

Number of citations: 40

link.springer.com

… investigation of the reaction between aluminum nitrate hydrate (9HP) and tetraethoxysilane. … is none in the reaction with the aluminum nitrate hydrate. It should be observed that the Si(0~…

Number of citations: 10

www.tandfonline.com

… and Wasinton S., in 2012 [7], have been synthesized mullite from aluminum nitrate hydrate [(Al(… Aluminum nitrate hydrate and precipitated silica powder were proposed as a source of …

Number of citations: 2

www.iasj.net

… Aluminum nitrate hydrate, aluminum sec-butoxide and zinc nitrate hydrate were used as the starting materials, and n-propanol and 2-butanol were used as solvents. Ratio of Al 2 O 3 in …

Number of citations: 36

link.springer.com

… Furthermore, Al- and N-co-doped ZnO particles were obtained by heating the mixture of zinc nitrate hydrate, aluminum nitrate hydrate, and ammonium acetate. The Al and N co-doping …

Number of citations: 11

www.cambridge.org

… Urea and aluminum nitrate hydrate was used as igniting agents. The addition of Mg also … which were produced from urea and aluminum nitrate hydrate. The pressure of nitrogen in …

Number of citations: 26

www.sciencedirect.com

… Aluminum nitrate hydrate and ortho-phosphoric acid aqueous solution were used as raw materials for precipitation method. Aluminum tri•i-propoxide and ortho-phosphoric acid …

Number of citations: 0

www.jstage.jst.go.jp

… Sol-gel method was applied to synthesize ultrafine nano a-alumina particles using aqueous solutions of aluminum isopropoxide and 0.5 M aluminum nitrate hydrate. Sodium …

Number of citations: 65

www.ceramics-silikaty.cz

… The sol–gel synthesis and characterization of mullite precursor derived from rice husk silica and aluminum nitrate hydrate [(Al(NO 3 ) 3 ·9H 2 O] has been investigated. The samples …

Number of citations: 89

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)

![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)

![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate](/img/structure/B3040956.png)

![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)

![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)

![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)

![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)

![Ethyl 3,3,3-trifluoro-2-([(4-methylphenyl)sulfonyl]amino)-2-[2-(trifluoromethyl)anilino]propanoate](/img/structure/B3040962.png)

![Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040965.png)

![Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040968.png)

![3-[3-(1,3-Dioxolan-2-yl)-2-thienyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040970.png)

![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B3040971.png)

![N3-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]-2-chloronicotinamide](/img/structure/B3040973.png)